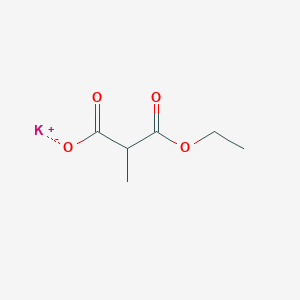
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol
Descripción general
Descripción
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol is a chemical compound with a complex structure. It belongs to the class of benzothiazole derivatives, which have diverse biological and pharmacological properties. Benzothiazoles are privileged bicyclic ring systems that occur naturally in marine organisms and plants. They exhibit a wide range of activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of this compound involves several precursor substrates. Substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3]oxazin-4-one are synthesized to form 1-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones. These compounds are obtained in excellent yields and their structures are confirmed using techniques such as IR, 1H NMR, mass spectrometry, and elemental analysis .
Molecular Structure Analysis
The molecular structure of 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol consists of a benzothiazole ring fused with a quinazolinone ring. The trifluoroethane moiety is attached to the benzothiazole ring. The arrangement of atoms and functional groups within the molecule determines its properties and biological activity .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its reactive sites. For example, it can undergo condensation reactions with aldehydes to form larger, bioactive structures. Additionally, it may be involved in cyclization reactions, oxidation processes, and other transformations. The specific reactions depend on the reaction conditions and the substituents present in the molecule .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol, focusing on six unique fields:
Pharmaceuticals and Medicinal Chemistry
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol has shown significant potential in the field of medicinal chemistry. Its benzothiazole moiety is known for its diverse biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties . This compound can be used as a scaffold for designing new drugs targeting various diseases, including cancer and bacterial infections.
Neuroprotective Agents
Research indicates that benzothiazole derivatives possess neuroprotective properties, making them valuable in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The trifluoroethane group in this compound enhances its stability and bioavailability, potentially improving its efficacy as a neuroprotective agent.
Fluorescent Probes and Imaging Agents
The unique structural features of 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol make it suitable for use as a fluorescent probe in biological imaging . Its benzothiazole core can be modified to enhance fluorescence, allowing for the development of sensitive and specific imaging agents for cellular and molecular studies.
Enzyme Inhibitors
Benzothiazole derivatives are known to inhibit various enzymes, including kinases and proteases . This compound can be explored for its potential to inhibit specific enzymes involved in disease pathways, offering a route to develop targeted therapies for conditions such as cancer and inflammatory diseases.
Agricultural Chemicals
In agriculture, benzothiazole compounds have been used as plant growth regulators and fungicides . The trifluoroethane group in this compound may enhance its effectiveness and environmental stability, making it a promising candidate for developing new agricultural chemicals to improve crop yield and protect against pests and diseases.
Material Science
The incorporation of benzothiazole and trifluoroethane groups into polymers and other materials can enhance their properties, such as thermal stability, mechanical strength, and resistance to degradation . This compound can be used in the synthesis of advanced materials for applications in electronics, coatings, and other industrial fields.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to interact with various targets such as prothrombin and aryl hydrocarbon receptor .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to various biochemical changes
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways, but the exact pathways influenced by this specific compound remain to be determined .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
Propiedades
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)8(14,15)7-13-5-3-1-2-4-6(5)16-7/h1-4,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPMFEYSESOCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



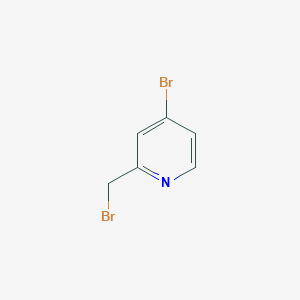
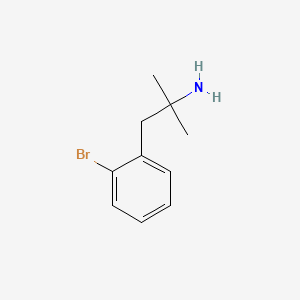
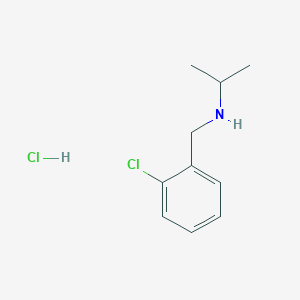

![1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3075607.png)


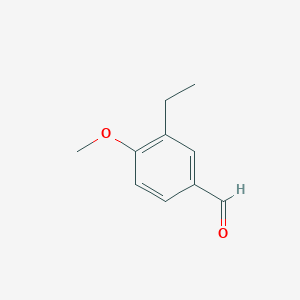
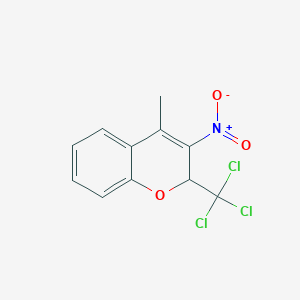
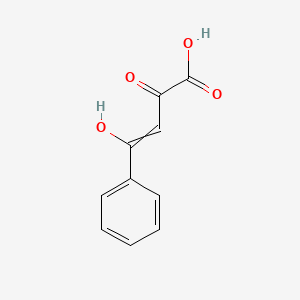


![[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075668.png)
